molecular formula C31H28F2N2O3 B303800 N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303800
M. Wt: 514.6 g/mol
InChI Key: XXZJPXQUABGBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. It was first synthesized in 1969 and was approved by the US Food and Drug Administration (FDA) in 1978.

Mechanism of Action

N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in pain and inflammation. This compound is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2.
Biochemical and physiological effects:
This compound has been shown to reduce pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps. It has also been shown to reduce fever and to have a mild anticoagulant effect.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It has a well-established safety profile and has been used clinically for several decades. However, it is important to note that this compound has limitations in terms of its selectivity for COX inhibition and its potential for adverse effects, such as gastrointestinal bleeding.

Future Directions

There are several potential future directions for research on N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease. Another area of interest is the development of more selective COX inhibitors that have fewer adverse effects. Finally, there is interest in developing new formulations of this compound that have improved bioavailability and pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2,4-difluorobenzoic acid with 3-phenoxyaniline in the presence of thionyl chloride to form 2,4-difluoro-N-(3-phenoxyphenyl)benzamide. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form this compound.

Scientific Research Applications

N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and certain types of cancer.

properties

Molecular Formula

C31H28F2N2O3

Molecular Weight

514.6 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C31H28F2N2O3/c1-18-27(30(37)35-24-13-12-20(32)15-23(24)33)28(29-25(34-18)16-31(2,3)17-26(29)36)19-8-7-11-22(14-19)38-21-9-5-4-6-10-21/h4-15,28,34H,16-17H2,1-3H3,(H,35,37)

InChI Key

XXZJPXQUABGBNX-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.